molecular formula C11H14ClNO2 B2722622 Ethyl 3-amino-3-(3-chlorophenyl)propanoate CAS No. 498581-88-7

Ethyl 3-amino-3-(3-chlorophenyl)propanoate

Cat. No.: B2722622
CAS No.: 498581-88-7
M. Wt: 227.69
InChI Key: PQQICJYHWOLBIR-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(3-chlorophenyl)propanoate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of propanoic acid, featuring an amino group and a chlorophenyl group attached to the propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-3-(3-chlorophenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-chloropropanoate with 3-chloroaniline under basic conditions. The reaction typically proceeds as follows:

  • Ethyl 3-chloropropanoate is reacted with 3-chloroaniline in the presence of a base such as sodium hydroxide.
  • The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
  • The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(3-chlorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives of this compound.

    Reduction: Phenyl derivatives of this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-3-(3-chlorophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(3-chlorophenyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and chlorophenyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved can vary, but they often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Ethyl 3-amino-3-(3-chlorophenyl)propanoate can be compared with other similar compounds such as:

    Ethyl 3-amino-3-(4-chlorophenyl)propanoate: Similar structure but with the chlorine atom in a different position on the phenyl ring.

    Ethyl 3-amino-3-(2-chlorophenyl)propanoate: Another positional isomer with the chlorine atom in the ortho position.

    Methyl 2-amino-3-(4-chlorophenyl)propanoate: A methyl ester derivative with the amino group in a different position.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the positional differences of the substituents on the phenyl ring.

Properties

IUPAC Name

ethyl 3-amino-3-(3-chlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6,10H,2,7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQICJYHWOLBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

498581-88-7
Record name ethyl 3-amino-3-(3-chlorophenyl)propanoate
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